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Compound of Interest

Compound Name: 7-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B070580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties, synthesis, and analytical data for the heterocyclic compound 7-Oxa-2-
azaspiro[3.5]nonane. This spirocyclic amine is a valuable building block in medicinal
chemistry and drug discovery due to its unique three-dimensional structure.

Core Molecular Data

7-Oxa-2-azaspiro[3.5]nonane is a saturated heterocyclic compound with a molecular structure
featuring a piperidine ring and a tetrahydropyran ring sharing a single carbon atom.
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Parameter Value Source
Molecular Formula C7H13NO [1112]
Molecular Weight 127.18 g/mol [1][2]

Monoisotopic Mass

127.099714038 Da

[1]

CAS Number 194157-10-3 [11[2]
;I':s:lzfjical Polar Surface Area 013 A2 o
logP (Predicted) 0.3864 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 2 [2]
Rotatable Bonds 0 [2]
Physical Form Solid or liquid

Storage Conditions

2-8°C, inert atmosphere, keep

in dark place

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular
formula. The following diagram illustrates the logical flow for determining the molecular weight
of 7-Oxa-2-azaspiro[3.5]nonane.
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Molecular Weight Determination of 7-Oxa-2-azaspiro[3.5]nonane

Atomic Weights

C:~12.011

Molecular Formula )
CoH1sNO H: ~1.008
e N: ~14.007

0O: ~15.999

Calculation
7*C)+(A3*H)+(1*N)+(1*0)

i

Molecular Weight
~127.18 g/mol

Click to download full resolution via product page

Caption: Logical workflow for calculating the molecular weight of 7-Oxa-2-
azaspiro[3.5]nonane from its molecular formula and the atomic weights of its constituent
elements.

Synthesis Protocols

A patented method for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane involves a two-step
cyclization process. This approach is noted for its high yield and suitability for large-scale
production.

Step 1: First Cyclization Reaction

¢ In a reaction vessel, combine compound 1 and compound 2 in N,N-dimethylformamide
(DMF).

e Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt.
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e The reaction proceeds to form intermediate compound 3. The acid-binding agent neutralizes
acid generated during the reaction, preventing the formation of alkyl halide byproducts.

Step 2: Second Cyclization Reaction
e The intermediate compound 3 is then subjected to a second cyclization reaction.

e This reaction is carried out using lithium aluminum hydride (LiAlHa4) in a suitable reaction
solvent.

o The product of this step is 7-Oxa-2-azaspiro[3.5]nonane. It is important to control the
reaction conditions to minimize the formation of olefin impurities from over-reduction.

This synthetic route is reported to have a yield of over 82%.[3]

Analytical Data

While specific experimental spectra for 7-Oxa-2-azaspiro[3.5]nonane are not readily available
in the public domain, predicted data for similar azaspiro compounds can provide an indication
of the expected spectral characteristics. For a structurally related compound, 7-
Azaspiro[3.5]nonan-1-one, the following NMR data has been predicted:

» 1H NMR: Protons on the cyclobutane ring adjacent to the carbonyl group are expected to be
deshielded. Protons on the piperidine ring will likely show chemical shifts typical for
heterocyclic amines. The nitrogen atom and the carbonyl group will influence the chemical
shifts of nearby protons.[4]

e 13C NMR: The carbon skeleton will show characteristic peaks, with the carbonyl carbon being
significantly deshielded.[4]

For definitive structural elucidation and quality control of 7-Oxa-2-azaspiro[3.5]nonane, a
comprehensive set of NMR experiments is recommended, including *H NMR, 3C NMR, DEPT-
135, and COSY.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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